molecular formula C8H4F8N2 B8564252 (2,2,3,3,4,4,5,5-Octafluoropentyl)propanedinitrile CAS No. 771561-37-6

(2,2,3,3,4,4,5,5-Octafluoropentyl)propanedinitrile

Cat. No.: B8564252
CAS No.: 771561-37-6
M. Wt: 280.12 g/mol
InChI Key: VUXCOBBENDQJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,3,3,4,4,5,5-Octafluoropentyl)propanedinitrile is a useful research compound. Its molecular formula is C8H4F8N2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

771561-37-6

Molecular Formula

C8H4F8N2

Molecular Weight

280.12 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5-octafluoropentyl)propanedinitrile

InChI

InChI=1S/C8H4F8N2/c9-5(10)7(13,14)8(15,16)6(11,12)1-4(2-17)3-18/h4-5H,1H2

InChI Key

VUXCOBBENDQJNZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)C#N)C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of compound 5b (15.0 g, 41.2 mmol), malononitrile (5.44 g, 82.4 mmol), and potassium carbonate (28.5 g, 206 mmol) in 1,2-dimethoxymethane (150 ml) was stirred overnight at room temperature under nitrogen. The reaction mixture was quenched with water (150 ml) and extracted with ethyl acetate (2×200 ml). The combined organic extracts were washed with brine (200 ml), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 85:15 hexanes/EtOAc) to provide 2-(2,2,3,3,4,4,5,5-Octafluoropentyl)malononitrile (5c) (7.5 g, 65%) as a white solid:
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dimethoxymethane
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15 g of (2,2,3,3,4,4,5,5-octafluoropentyl)trifluoromethanesulfonic acid and 2.6 g of malononitrile were dissolved in 20 ml of dimethyl sulfoxide, 5.5 g of potassium carbonate was added, and the mixture was stirred in a water bath for 3 hours. Thereafter, dilute hydrochloric acid was added to the reaction mixture, followed by extraction with methyl tert-butyl ether. The organic layer was washed successively with water, aqueous saturated sodium hydrogen carbonate and aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 2.0 g of 2-(2,2,3,3,4,4,5,5-octafluoropentyl)malononitrile.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.